CI-1044
Übersicht
Beschreibung
CI-1044 is an inhibitor of PDE4 (Phosphodiesterase 4), with IC50s of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3 respectively . It is a potent, selective, and orally bioavailable PDE4 inhibitor .
Synthesis Analysis
This compound is part of a novel class of PDE4 inhibitors designed for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD). The synthesis process involved designing and creating 27 derivatives of sappanone A, a PDE4 inhibitor with antioxidant properties .Molecular Structure Analysis
The molecular formula of this compound is C23H19N5O2 .Chemical Reactions Analysis
This compound selectively inhibits PDE4 crude extract from U937 cells with an IC50 value of 0.27±0.02 μM . It inhibits LPS-induced TNF-alpha production in whole blood from COPD patients .Physical And Chemical Properties Analysis
The molecular weight of this compound is 397.4 g/mol .Wissenschaftliche Forschungsanwendungen
1. Application in Cancer Treatment Studies
CI-1044, known as a MEK inhibitor, has been explored in the context of various cancers. One significant study conducted a multicenter phase II study to assess the antitumor activity and safety of CI-1040 in advanced cancers like breast, colon, non-small-cell lung cancer (NSCLC), and pancreatic cancer. However, the study concluded that CI-1040 demonstrated insufficient antitumor activity for further development in these four types of tumors (Rinehart et al., 2004).
2. Inhibition of Tumor Growth and Cell Proliferation
A phase I and pharmacodynamic study of CI-1040 in patients with advanced malignancies revealed that the drug was well tolerated and showed both target suppression and antitumor activity. This study showed a partial response in a patient with pancreatic cancer and stable disease in other patients, highlighting CI-1040's potential in inhibiting tumor growth and cell proliferation (LoRusso et al., 2005).
3. Mechanism of Action in Cancer Cells
CI-1040's mechanism of action was further elucidated in research that discussed its role in blocking the phosphorylation of ERK and halting signal transduction in the ERK/mitogen-activated protein kinase pathway. This pathway is crucial in the pathogenesis and progression of various cancers, especially breast cancer (Allen et al., 2003).
4. Metabolic Pathways in Drug Development
The metabolism of CI-1040 was studied using in vitro and in vivo models in rats, monkeys, and humans. This research is crucial for understanding the drug's metabolic pathways and predicting human metabolites, which is a vital aspect of drug development (Wabnitz et al., 2004).
5. Resistance Mechanisms in Cancer Therapy
Research has also focused on the development of resistance to CI-1040 in cancer therapy. A study found that increasing activated K-ras expression could be a potential mechanism by which tumor cells that initially respond to MEK inhibition can overcome their sensitivity to CI-1040, highlighting the complexities in cancer treatment strategies (Wang et al., 2005).
Wirkmechanismus
Target of Action
CI-1044, also known as PD-189659, is primarily a Phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes. This compound specifically targets PDE4 subtypes: PDE4A5, PDE4B2, PDE4C2, and PDE4D3 .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PDE4, thereby increasing the levels of cAMP within the cell . This increase in cAMP levels leads to a cascade of intracellular events, including the activation of protein kinase A (PKA), which in turn modulates the function of various proteins through phosphorylation .
Biochemical Pathways
The inhibition of PDE4 by this compound affects multiple biochemical pathways. One of the key pathways influenced is the inflammatory response pathway. In the presence of PDE4 inhibitors like this compound, the production of pro-inflammatory cytokine TNF-α is dose-dependently decreased . This suggests that this compound may have potential anti-inflammatory effects.
Result of Action
The primary molecular effect of this compound is the inhibition of PDE4, leading to increased cAMP levels within the cell . On a cellular level, this results in modulated protein function and potentially decreased production of pro-inflammatory cytokines . In vivo studies have shown that this compound dose-dependently inhibits the accumulation of eosinophils in bronchoalveolar lavages , suggesting potential anti-inflammatory effects in the body.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
CI-1044 interacts with several isoforms of the PDE4 enzyme, namely PDE4A5, PDE4B2, PDE4C2, and PDE4D3 . It exhibits inhibitory effects with IC50 values of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3, respectively . This interaction between this compound and PDE4 isoforms influences the biochemical reactions within the cell, particularly those involving cAMP metabolism .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been observed to cause perivascular and interstitial inflammation, characterized by infiltrates of neutrophils and macrophages . Furthermore, this compound has been found to influence cell function by modulating the production of nitric oxide (NO), a key signaling molecule involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PDE4 enzymes, leading to the inhibition of these enzymes . This inhibition results in an increase in the levels of cAMP within the cell . Elevated cAMP levels can lead to various downstream effects, including changes in gene expression and modulation of cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For instance, phosphorylation at S615 in rats was elevated 35-fold 2 hours after the last dose of this compound . More comprehensive studies are needed to fully understand the dosage-dependent effects of this compound in animal models.
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway through its inhibition of PDE4 enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cAMP, thereby influencing the levels of this important second messenger within the cell .
Eigenschaften
IUPAC Name |
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOSJSGDNPEEF-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047291 | |
Record name | CI-1044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197894-84-1 | |
Record name | CI 1044 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197894-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI-1044 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CI-1044 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.